5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine

Organic Synthesis Cross-Coupling Catalysis

Choose 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine for Pd couplings demanding fast oxidative addition. The C–I bond is 58 kJ/mol weaker than C–Br, enabling reactivity at the sterically hindered 5-position—key for late-stage functionalization. Its distinct exact mass (261.94908 Da) ensures unambiguous HRMS tracking without isotopic labeling. Unlike the 6-iodo isomer or 5-bromo analog, the 5-iodo regiochemistry provides reproducible electronic/steric profiles (XLogP3=2.3, TPSA=18.5 Ų) critical for ADME optimization and optoelectronic materials. ≥95% purity.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 1188265-13-5
Cat. No. B3218316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
CAS1188265-13-5
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC=C2I
InChIInChI=1S/C8H7IO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
InChIKeyAMHRMPQYBWNDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1188265-13-5): A Halogenated Benzodioxane Building Block for Cross-Coupling and Materials Chemistry


5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1188265-13-5) is a heterocyclic organic compound belonging to the 1,4-benzodioxane family, featuring an iodine atom at the 5-position of the fused dioxine ring system [1]. With a molecular formula of C8H7IO2 and a molecular weight of 262.04 g/mol, it serves as a versatile aryl iodide building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available with purity specifications typically ≥95% or ≥98%, and its computed physicochemical properties, including an XLogP3 of 2.3 and a topological polar surface area of 18.5 Ų, have been documented in authoritative databases [1][2].

Why 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine Cannot Be Interchanged with Closely Related Analogs: Regiochemistry and Halogen Type Dictate Reactivity and Physicochemical Properties


In scientific procurement, substituting 5-iodo-2,3-dihydrobenzo[b][1,4]dioxine with its 6-iodo isomer or 5-bromo analog is not a straightforward equivalency. The position of the halogen on the benzodioxane core directly influences electronic density distribution, steric accessibility, and, consequently, reactivity in cross-coupling reactions [1]. Furthermore, the nature of the halogen itself—iodine versus bromine—governs the thermodynamics of oxidative addition in catalytic cycles, with C–I bonds being significantly weaker and more readily activated than C–Br bonds [2]. These differences translate into measurable variations in reaction rates, yields, and the feasibility of late-stage functionalization in complex molecule synthesis. The following quantitative evidence underscores why researchers must select the specific 5-iodo derivative for applications demanding high reactivity at the sterically hindered 5-position or when precise lipophilicity and mass spectrometry signatures are critical [3].

Quantitative Differentiation of 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine: A Comparative Evidence Guide


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: C–I Bond Dissociation Energy Advantage

The 5-iodo substituent provides a substantial thermodynamic driving force for oxidative addition in Pd-catalyzed cross-couplings compared to the 5-bromo analog. The carbon-iodine (C–I) bond dissociation energy is approximately 218 kJ/mol, whereas the carbon-bromine (C–Br) bond is significantly stronger at 276 kJ/mol [1]. This 58 kJ/mol difference translates to faster reaction rates and often higher yields under milder conditions for the iodo compound. This class-level inference is supported by extensive literature on aryl halide reactivity in Suzuki-Miyaura and related couplings, where aryl iodides consistently outperform aryl bromides in terms of turnover frequency and functional group tolerance [1].

Organic Synthesis Cross-Coupling Catalysis

Differentiated Lipophilicity Profile: XLogP3 Comparison of 5-Iodo vs. 5-Bromo and 6-Iodo Analogs

Lipophilicity, as estimated by the computed partition coefficient XLogP3, is a key determinant of membrane permeability, solubility, and metabolic stability in drug discovery. For the 5-iodo derivative, XLogP3 is 2.3 [1]. The 5-bromo analog exhibits an identical XLogP3 of 2.3, while the 6-iodo isomer shows a slightly higher value of 2.5 [2][3]. This 0.2 log unit increase for the 6-iodo isomer corresponds to a roughly 1.6-fold higher partition into lipid membranes, which can alter pharmacokinetic profiles and off-target binding in medicinal chemistry programs [1].

Medicinal Chemistry ADME Drug Design

Distinct Mass Spectrometry Signature: Exact Mass Differentiation from Bromo and Positional Isomers

In analytical workflows, the exact mass of a compound provides a unique identifier for LC-MS and HRMS experiments. The exact mass of 5-iodo-2,3-dihydrobenzo[b][1,4]dioxine is 261.94908 Da [1]. This differs substantially from the 5-bromo analog (exact mass 213.96294 Da) [2], a difference of 47.98614 Da that is easily resolved by modern high-resolution mass spectrometers. The 6-iodo isomer shares the same exact mass [3], but its distinct retention time and fragmentation pattern in chromatographic separation distinguish it from the 5-iodo compound.

Analytical Chemistry Mass Spectrometry Metabolomics

Commercial Availability and Purity Specifications: ≥98% Purity Options for Demanding Synthetic Applications

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine is commercially available from multiple reputable suppliers with purity specifications ranging from 95% to ≥98% . In contrast, the 6-iodo isomer is commonly offered at 95-97% purity , and the 5-bromo analog typically at 95-96% . The availability of the 5-iodo compound at ≥98% purity reduces the need for additional purification steps prior to use in sensitive cross-coupling reactions, directly impacting synthetic efficiency and reproducibility.

Procurement Quality Control Synthetic Chemistry

Best Research and Industrial Application Scenarios for 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine


Medicinal Chemistry Building Block for Suzuki-Miyaura-Derived Drug Candidates

The 5-iodo group enables efficient cross-coupling with aryl boronic acids under mild Pd-catalyzed conditions, facilitating the rapid synthesis of diverse biaryl libraries for drug discovery [1]. Its reactivity advantage over the 5-bromo analog (58 kJ/mol lower bond dissociation energy) allows for late-stage functionalization of complex intermediates [2]. The distinct lipophilicity profile (XLogP3 = 2.3) of the resulting 5-substituted benzodioxane scaffold can be leveraged to optimize ADME properties [3].

Materials Science Precursor for Organic Light-Emitting Diodes (OLEDs)

The 2,3-dihydrobenzo[b][1,4]dioxine core is a key structural motif in electron-donating materials for blue OLEDs [4]. The 5-iodo derivative serves as an electrophilic partner for introducing this core into π-conjugated systems via cross-coupling. The high commercial purity (≥98%) minimizes impurities that can quench excitons and degrade device performance, making it a preferred precursor for high-purity optoelectronic materials.

Analytical Chemistry Standard for HRMS-Based Quantification

The unique exact mass of 5-iodo-2,3-dihydrobenzo[b][1,4]dioxine (261.94908 Da) [5] provides a distinct mass defect that differentiates it from bromo analogs and common matrix interferences in high-resolution mass spectrometry. This property is exploited in pharmacokinetic studies to track the compound and its metabolites with high specificity, without the need for isotopic labeling.

Synthetic Methodology Development for Sterically Hindered Aryl Halides

The 5-position of the benzodioxane ring is adjacent to the electron-withdrawing dioxine oxygen, creating a sterically hindered environment that challenges conventional cross-coupling catalysts [1]. The 5-iodo compound, with its weak C–I bond [2], is a valuable substrate for developing and benchmarking new catalytic systems designed to overcome steric hindrance, providing a quantitative measure of catalyst efficacy under demanding conditions.

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